N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzonitrile with carbonyl compounds .
The final step is the attachment of the cyclopropanesulfonamide group, which can be done using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinazoline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes involving quinazoline derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways . The pyrrolidine ring and cyclopropanesulfonamide group may further modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
- N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide
Uniqueness
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature could influence the compound’s stability, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-20(24(22,23)13-3-4-13)12-6-7-21(9-12)16-14-5-2-11(17)8-15(14)18-10-19-16/h2,5,8,10,12-13H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIZPLZLSCFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)F)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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